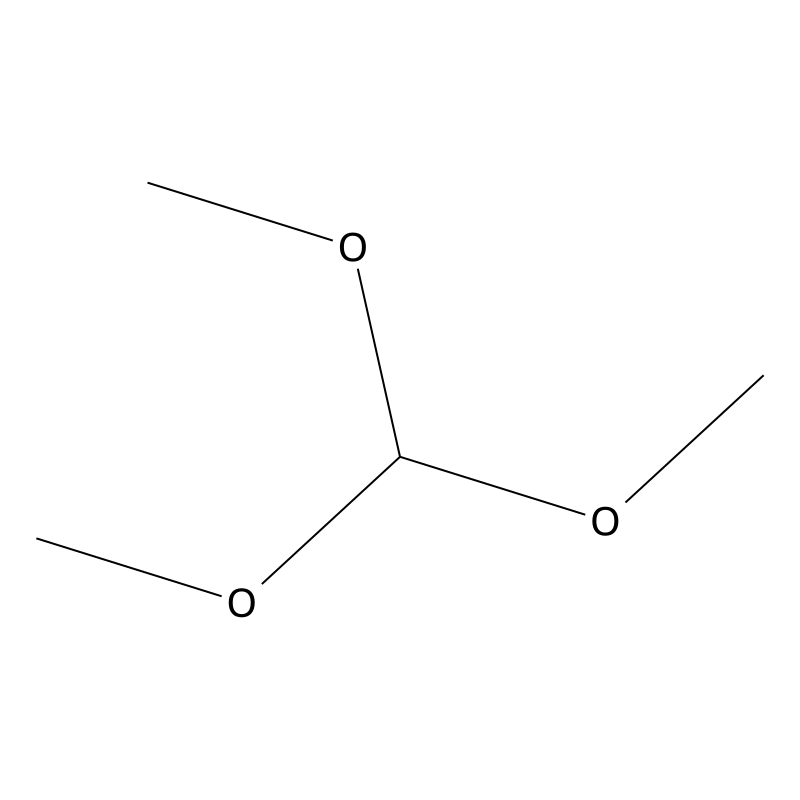

Trimethoxymethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Trimethoxymethane (CAS 149-73-5), commonly known as trimethyl orthoformate (TMOF), is the simplest acyclic orthoester, functioning as a highly reactive formylating agent, acetalization reagent, and chemical water scavenger . As a colorless liquid with a boiling point of 101-102 °C, it is widely utilized in pharmaceutical synthesis for the protection of carbonyl groups and the construction of heterocyclic rings. In polymer and coatings manufacturing, TMOF is integrated into moisture-sensitive formulations, such as one-component (1K) polyurethanes, to prevent premature curing. Its low molecular weight (106.12 g/mol) and high electrophilicity make it a foundational building block where high atom economy and rapid reaction kinetics are prioritized in industrial scale-up.

While triethyl orthoformate (TEOF) and 2,2-dimethoxypropane (DMP) belong to the same functional class, treating them as interchangeable with TMOF introduces severe process and formulation risks. TEOF exhibits significantly higher steric hindrance, which drastically reduces reaction rates and yields in complex electrophilic formylations. Furthermore, TEOF's higher boiling point (146 °C) demands harsher distillation conditions for byproduct removal, risking thermal degradation of sensitive active pharmaceutical ingredients (APIs) [1]. In formulation contexts, substituting TMOF with solid desiccants like molecular sieves introduces particulate matter that alters rheology and opacity, whereas TEOF requires higher mass loadings to achieve equivalent water scavenging, unnecessarily increasing the volatile organic compound (VOC) profile of the final product.

Thermal Processability and Byproduct Removal Efficiency

In industrial synthesis, the removal of excess reagents and alcohol byproducts is a critical energy and time bottleneck. TMOF boils at 101-102 °C, whereas its closest analog, TEOF, boils at 146 °C . During acetalization or formylation, TMOF generates methanol (bp 65 °C) as a byproduct, compared to ethanol (bp 78 °C) generated by TEOF. This ~45 °C difference in the orthoester boiling point allows TMOF and its byproducts to be stripped under significantly milder vacuum or thermal conditions, preventing the thermal degradation of heat-sensitive intermediates.

| Evidence Dimension | Boiling point and thermal removal profile |

| Target Compound Data | TMOF boils at 101-102 °C; generates methanol (bp 65 °C) |

| Comparator Or Baseline | TEOF boils at 146 °C; generates ethanol (bp 78 °C) |

| Quantified Difference | 45 °C lower boiling point for the orthoester; 13 °C lower for the alcohol byproduct |

| Conditions | Standard atmospheric or vacuum distillation post-reaction |

Lower boiling points translate directly to reduced energy costs and shorter cycle times during solvent stripping in large-scale API manufacturing.

Mass-Efficiency in Moisture Scavenging for Polyurethanes

In moisture-sensitive formulations such as 1K polyurethanes and sealants, orthoesters are added to scavenge residual water and prevent CO2 outgassing (popping defects). Because the scavenging reaction is stoichiometric (1 mole of orthoester reacts with 1 mole of water), the molecular weight of the scavenger dictates the required mass loading [1]. TMOF has a molecular weight of 106.12 g/mol, meaning ~5.9 grams of TMOF will consume 1 gram of water. In contrast, TEOF (MW 148.20 g/mol) requires ~8.2 grams to consume the same amount of water.

| Evidence Dimension | Mass loading required for stoichiometric water scavenging |

| Target Compound Data | TMOF requires ~5.9 g per 1 g of water |

| Comparator Or Baseline | TEOF requires ~8.2 g per 1 g of water |

| Quantified Difference | TMOF is ~28% more mass-efficient than TEOF by weight |

| Conditions | Polyurethane resin formulation and storage stabilization |

Higher mass efficiency allows formulators to use less additive, reducing raw material costs and minimizing the impact on the coating's viscosity and VOC emissions.

Yield Advantages in Electrophilic Formylation

The steric profile of the alkoxy groups on the orthoester significantly impacts the efficiency of carbon-carbon bond formation. In the boron-catalyzed formylation of indoles to produce C-formylindoles, TMOF acts as a highly reactive formyl source. Under optimized conditions, reactions utilizing TMOF achieved a 93% yield of the target tris(indolyl)methane intermediate, whereas direct substitution with TEOF under identical conditions resulted in a yield drop to 54% [1]. The methoxy groups of TMOF offer less steric resistance during the formation and subsequent attack of the intermediate dialkoxymethyl cation.

| Evidence Dimension | Product yield in Lewis-acid catalyzed formylation |

| Target Compound Data | 93% yield with TMOF |

| Comparator Or Baseline | 54% yield with TEOF |

| Quantified Difference | 39% absolute increase in product yield |

| Conditions | Boron-catalyzed formylation of indole derivatives at ambient temperature |

A 39% yield improvement in precursor synthesis directly translates to higher batch profitability and lower waste disposal costs in pharmaceutical manufacturing.

Moisture Scavenging in 1K Polyurethane Adhesives and Coatings

Due to its high mass-efficiency (requiring only ~5.9 g per gram of water) and liquid state, TMOF is a highly efficient choice for stabilizing moisture-sensitive isocyanate prepolymers [1]. It prevents premature cross-linking and CO2-induced popping defects without introducing the rheological issues associated with solid molecular sieves.

Synthesis of Sterically Hindered Acetals in API Manufacturing

TMOF is selected over TEOF when protecting complex, sterically hindered ketones and aldehydes. Its lower steric bulk ensures rapid and complete conversion to the corresponding dimethyl acetals, while its low boiling point (101 °C) allows for gentle, low-temperature solvent stripping that preserves the integrity of delicate pharmaceutical intermediates .

Electrophilic Formylation and Heterocycle Construction

In the synthesis of agricultural chemicals (e.g., azoxystrobin) and pharmaceutical heterocycles (e.g., floxacin antibiotics), TMOF serves as an essential C1 building block [2]. Its higher reactivity in generating dialkoxymethyl cations ensures higher yields in carbon-carbon bond forming reactions compared to bulkier orthoesters.

Physical Description

Color/Form

XLogP3

Boiling Point

100.6 °C @ 760 MM HG

Vapor Density

Density

LogP

Odor

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 253 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 251 of 253 companies with hazard statement code(s):;

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (11.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (23.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Methane, trimethoxy-: ACTIVE